molecular formula C18H15OSb B147586 Triphenylantimony oxide CAS No. 4756-75-6

Triphenylantimony oxide

Cat. No. B147586
CAS RN: 4756-75-6
M. Wt: 369.1 g/mol
InChI Key: RIBJLXBLWQKWLO-UHFFFAOYSA-N
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Description

Triphenylantimony oxide is a chemical compound that serves as a precursor for various organoantimony compounds. It is used in the synthesis of triphenylantimony diesters by reacting with monocarboxylic acids in methanol . This compound is central to the preparation of various antimony complexes, which are of interest due to their structural and redox properties .

Synthesis Analysis

The synthesis of triphenylantimony derivatives often involves the reaction of triphenylantimony oxide with other reagents. For instance, triphenylantimony diesters are prepared by reacting triphenylantimony oxide with monocarboxylic acids . Similarly, triphenylantimony bis(aminoacylate)s are synthesized through direct condensation with N-protected amino acids . Other synthesis methods include the reaction with methacrylic acid in the presence of hydrogen peroxide to form triphenylantinony dimethacrylate , and the reaction with hydrogen peroxide and various oximes to produce triphenylantimony oximates .

Molecular Structure Analysis

The molecular structure of triphenylantimony derivatives varies depending on the ligands attached to the antimony center. For example, triphenylantimony(V) catecholates exhibit a pentacoordinated environment ranging from trigonal bipyramidal to distorted tetragonal pyramidal . Diphenoxytriphenylantimony shows a trigonal bipyramidal coordination , while triphenylantimony bis(acetophenoneoximate) has a distorted trigonal-bipyramidal coordination with oxime groups in axial positions .

Chemical Reactions Analysis

Triphenylantimony oxide participates in various chemical reactions to form different organoantimony compounds. It can act as a catalyst precursor in peptide synthesis, leading to the formation of dipeptides . The compound also reacts with methacrylic acid and hydrogen peroxide to yield triphenylantinony dimethacrylate . Additionally, it can undergo reactions with oximes to form triphenylantimony oximates with trigonal-bipyramidal structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of triphenylantimony derivatives are influenced by their molecular structure. For instance, the presence of an alkoxymethyl-group in the catecholate ligand of triphenylantimony(V) catecholates does not lead to its coordination to the central antimony atom, affecting the redox properties of the complexes . The crystal structure of diphenoxytriphenylantimony reveals equal Sb–C bond lengths and a linear OSbO angle, indicating a symmetrical trigonal bipyramidal coordination . The electrochemical properties, such as oxidation potentials, are also determined by the substituents attached to the antimony center .

Scientific Research Applications

Catalyst in Peptide Synthesis

Triphenylantimony oxide has been utilized as a catalyst in peptide synthesis. Notably, triphenylantimony bis(aminoacylate)s were prepared by direct condensation between triphenylstibine oxide and N-protected amino acids. This method facilitated the aminolysis of antimony aminoacylates by amino acid esters, leading to dipeptide synthesis. The process showcased triphenylstibine oxide's role as a catalytic precursor in situ for antimony aminoacylate formation (Nomura, Yamada, & Matsuda, 1988).

Organometallic Chemistry

Triphenylantimony oxide has been a key reactant in organometallic chemistry, particularly in the synthesis of various compounds. For instance, a series of triphenylantimony diesters of monocarboxylic acids was prepared by reacting triphenylantimony oxide with corresponding acids, demonstrating its versatility in compound synthesis (Havranek, Mleziva, & Lyčka, 1978).

Amidation Catalyst

The compound has also been used in catalyzing amidation reactions. Triphenylantimony dicarboxylates reacted with amines to produce amides and triphenylstibine oxide. This reaction was further extended to catalyze the amidation of RCO2H with R'NH2, demonstrating the compound's efficacy as an organoantimony catalyst (Nomura, Wada, Yamada, & Matsuda, 1986).

Safety And Hazards

Triphenylantimony oxide is toxic if swallowed, in contact with skin, or if inhaled . It should be handled only outdoors or in a well-ventilated area. Protective gloves and clothing should be worn when handling this compound. If swallowed, immediate medical attention is required .

Relevant Papers

Several papers have been published on the topic of Triphenylantimony oxide and related compounds. These include studies on the synthesis and structures of triphenylantimony oximates , reactions of diphosphine-stabilized Os3 clusters with triphenylantimony , and others .

properties

IUPAC Name

diphenylstiborylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.O.Sb/c3*1-2-4-6-5-3-1;;/h3*1-5H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBJLXBLWQKWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sb](=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15OSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197199
Record name Stibine oxide, triphenyl-
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Molecular Weight

369.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylantimony oxide

CAS RN

4756-75-6
Record name Triphenylstibine oxide
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URL https://commonchemistry.cas.org/detail?cas_rn=4756-75-6
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Record name Stibine oxide, triphenyl-
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Record name Triphenylantimony oxide
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Record name Stibine oxide, triphenyl-
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Record name Triphenylstibine oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
RG Goel, DR Ridley - Journal of Organometallic Chemistry, 1979 - Elsevier
SbOSb bonds in (Ph 3 ClSb) 2 O and PH 3 SbO are cleaved readily by methanol and acetylacetone. The reactions provide convenient synthetic routes for Ph 3 Sb(OMe)Cl, Ph 3 Sb(…
Number of citations: 39 www.sciencedirect.com
VA Dodonov, AV Gushchin, DA Gor" kaev… - Russian chemical …, 2002 - Springer
The reactions of triphenylantimony or trimethylantimony with tert-butyl hydroperoxide in the presence of acetone oxime, acetophenone oxime, cyclohexanone oxime, or benzaldehyde …
Number of citations: 19 link.springer.com
WE McEwen, GH Briles… - Journal of the American …, 1969 - ACS Publications
The reactions of tetraarylstibonium salts with sodium alkoxides have been studied. Treatment of tetraphenylstibonium bromide with sodium methoxide in methanol solution, for example, …
Number of citations: 42 pubs.acs.org
EY Ladilina, VV Semenov, GK Fukin… - Journal of …, 2007 - Elsevier
… Indeed, the thermal decomposition of compound 1 proceeded only under harsh conditions (vacuum, 250 C) to lead to the formation of triphenylantimony oxide and hexamethyldisiloxane…
Number of citations: 10 www.sciencedirect.com
AS Brar, SS Sandhu, AS Sarpal - 1979 - nopr.niscpr.res.in
… The photoredox products are uranium (IV) and triphenylantimony oxide. The rate of reduction is first order each with respect to uranyl ion and triphenylantimony. The rate of reduction is …
Number of citations: 4 nopr.niscpr.res.in
GH Briles - 1966 - search.proquest.com
… a) Triphenylantimony Oxide in Refluxing p-Xylene … The products isolated were triphenylantimony oxide and an aromatic disulfide. The reaction mechanism may be as follows: …
Number of citations: 2 search.proquest.com
VA Dodonov, AY Fedorov, RI Usyatinsky… - Russian chemical …, 1995 - Springer
… In the case of tert-butyl hydroperoxide, adduct A easily splits of an alcohol to yield the triphenylantimony oxide, while in the case of the silicon and germanium analogs, a molecule of …
Number of citations: 9 link.springer.com
T Westhoff, F Huber, R Rüther, H Preut - Journal of organometallic …, 1988 - Elsevier
The triorganoantimony oxides prepared by oxidation of R 3 Sb (R  4-ClC 6 H 4 , 4-FC 6 H 4 , 2-CH 3 OC 6 H 4 , 2,5-(CH 3 ) 2 C 6 H 3 ) and of 9-phenyl-9-stibafluoren, (C 6 H 5 )(2,2′-…
Number of citations: 32 www.sciencedirect.com
J Havránek, J Mleziva, A Lycka - Journal of Organometallic Chemistry, 1978 - Elsevier
… a simple way by reacting triphenylantimony oxide with the con-e… formally derived from triphenylantimony oxide, have so far … the direct reaction of triphenylantimony oxide with carboxylic …
Number of citations: 5 www.sciencedirect.com
NK Srungavruksham, V Baskar - Dalton Transactions, 2015 - pubs.rsc.org
… Reactions of diphenyltellurium oxide with organostibonic acid and polymeric triphenylantimony oxide have been investigated independently. Single crystal X-ray diffraction studies have …
Number of citations: 16 pubs.rsc.org

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